Benzyl (R)-2,3-dihydroxy-3-methylbutanoate
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Overview
Description
Benzyl ®-2,3-dihydroxy-3-methylbutanoate is an organic compound featuring a benzyl group attached to a chiral center with two hydroxyl groups and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ®-2,3-dihydroxy-3-methylbutanoate typically involves the esterification of ®-2,3-dihydroxy-3-methylbutanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of Benzyl ®-2,3-dihydroxy-3-methylbutanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzyl ®-2,3-dihydroxy-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl groups can yield benzyl ®-2,3-dioxo-3-methylbutanoate.
Reduction: Reduction of the ester group can produce benzyl ®-2,3-dihydroxy-3-methylbutanol.
Substitution: Substitution reactions can lead to various benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl ®-2,3-dihydroxy-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism by which Benzyl ®-2,3-dihydroxy-3-methylbutanoate exerts its effects depends on its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzyl group can also participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
Benzyl ®-2,3-dihydroxybutanoate: Similar structure but lacks the methyl group.
Benzyl ®-2,3-dihydroxy-3-ethylbutanoate: Similar structure with an ethyl group instead of a methyl group.
Benzyl ®-2,3-dihydroxy-3-phenylbutanoate: Similar structure with a phenyl group instead of a methyl group.
Uniqueness
Benzyl ®-2,3-dihydroxy-3-methylbutanoate is unique due to the presence of both hydroxyl and methyl groups on the chiral center, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
benzyl 2,3-dihydroxy-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-12(2,15)10(13)11(14)16-8-9-6-4-3-5-7-9/h3-7,10,13,15H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYOGRCHSFVCNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)OCC1=CC=CC=C1)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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